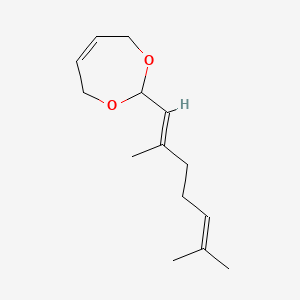

2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin

説明

2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin is a seven-membered cyclic ether containing two oxygen atoms and a substituted heptadienyl group at the C2 position. The compound belongs to the 4,7-dihydro-1,3-dioxepin class, characterized by a partially unsaturated ring system. Its structure includes a conjugated dienyl substituent, which influences its electronic and steric properties, making it distinct from simpler alkyl-substituted analogs.

特性

CAS番号 |

94231-45-5 |

|---|---|

分子式 |

C14H22O2 |

分子量 |

222.32 g/mol |

IUPAC名 |

2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-4,7-dihydro-1,3-dioxepine |

InChI |

InChI=1S/C14H22O2/c1-12(2)7-6-8-13(3)11-14-15-9-4-5-10-16-14/h4-5,7,11,14H,6,8-10H2,1-3H3/b13-11+ |

InChIキー |

BNAWNFPQBMZJHA-ACCUITESSA-N |

異性体SMILES |

CC(=CCC/C(=C/C1OCC=CCO1)/C)C |

正規SMILES |

CC(=CCCC(=CC1OCC=CCO1)C)C |

製品の起源 |

United States |

準備方法

Synthesis of 2,6-Dimethyl-2,5-heptadien-4-one

- A high-yield synthesis (90%) of 2,6-dimethyl-2,5-heptadien-4-one is reported via the reaction of 1-nitroso-2,2,6,6-tetramethyl-piperidone with sodium isopropoxide in isopropyl alcohol at 20–60 °C over 6 hours. The product is isolated by extraction and crystallization, yielding a light yellow crystalline solid with 99.7% purity by GC analysis.

| Parameter | Details |

|---|---|

| Starting material | 1-nitroso-2,2,6,6-tetramethyl-piperidone |

| Reagent | Sodium isopropoxide |

| Solvent | Isopropyl alcohol |

| Temperature | 20–60 °C |

| Reaction time | 6 hours |

| Yield | 90% |

| Purity (GC) | 99.71% |

This intermediate is crucial as it contains the conjugated diene system and a ketone functional group, which can be further manipulated to form the dioxepin ring.

Preparation of 2,6-Dimethyl-2,5-heptadiene

- The hydrocarbon 2,6-dimethyl-2,5-heptadiene, closely related to the side chain, is characterized by PubChem with CAS 6090-16-0. It can be synthesized by reduction or deoxygenation of the corresponding ketone or aldehyde derivatives.

Formation of the 4,7-Dihydro-1,3-dioxepin Ring

The 1,3-dioxepin ring is a seven-membered heterocycle containing two oxygen atoms. Its synthesis typically involves cyclization reactions of appropriate diol or hydroxy-aldehyde precursors with aldehydes or ketones under acid or base catalysis.

General Synthetic Strategy

The dioxepin ring can be formed by intramolecular acetalization or ketalization of a hydroxy-aldehyde or hydroxy-ketone intermediate. For example, a hydroxy group positioned suitably on the heptadienyl chain can react with a carbonyl group to form the cyclic acetal structure under acidic conditions.

Literature on related dioxepin derivatives suggests that the cyclization is often performed in solvents like dioxane or tetrahydrofuran (THF) at elevated temperatures (e.g., 100–150 °C) with acid catalysts such as trifluoroacetic acid or methanesulfonic acid.

Integrated Synthetic Route to 2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin

Based on the above components, a plausible synthetic route involves:

Synthesis of the 2,6-dimethyl-1,5-heptadienyl precursor : Starting from commercially available or synthesized 2,6-dimethyl-2,5-heptadien-4-one or related aldehydes.

Introduction of a hydroxy group : Functionalization at the appropriate position to enable ring closure.

Cyclization to form the dioxepin ring : Acid-catalyzed intramolecular acetalization in a suitable solvent system, possibly involving dioxane or THF, under controlled temperature conditions.

Purification and isolation : Using chromatographic techniques such as preparative reverse-phase HPLC, as demonstrated for similar dioxan derivatives, to achieve high purity.

Detailed Research Findings and Reaction Conditions

Oxidation and Functionalization of the Side Chain

Oxidation of related compounds such as 3,7-dimethyl-1,6-octadiene (β-citronellene) with nitrous oxide (N2O) in protic solvents like methanol at elevated temperatures (220 °C) under high pressure (40–270 bar) has been shown to selectively produce aldehyde intermediates with high selectivity and conversion rates.

Continuous flow micro-structured reactors have been employed to optimize these oxidation reactions, providing better temperature control and reaction efficiency.

Cyclization and Isomerization

Acid-catalyzed isomerization and cyclization steps are critical for achieving the desired stereochemistry and ring closure. For example, methanolic HCl treatment can induce isomerization of diastereomeric mixtures to more stable trans isomers, facilitating subsequent cyclization.

The use of acid catalysts such as trifluoroacetic acid in THF/dioxane mixtures at temperatures around 100 °C has been reported to favor the formation of cyclic acetals and dioxepin rings with high selectivity.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents/Materials | Yield/Purity | Notes |

|---|---|---|---|---|

| 1. Synthesis of diene ketone | Sodium isopropoxide in isopropyl alcohol, 20–60 °C, 6 h | 1-nitroso-2,2,6,6-tetramethyl-piperidone | 90% yield, 99.7% purity | Crystallization and extraction purification |

| 2. Oxidation to aldehyde | N2O oxidation in methanol, 220 °C, 40–270 bar | 3,7-dimethyl-1,6-octadiene (β-citronellene) | High selectivity | Continuous flow reactor preferred |

| 3. Hydroxy functionalization | Various functional group transformations | Depends on precursor | Variable | Enables ring closure |

| 4. Cyclization to dioxepin | Acid-catalyzed acetalization in dioxane/THF, ~100–150 °C | Trifluoroacetic acid or other acid catalysts | High selectivity | Control of stereochemistry critical |

| 5. Purification | Preparative reverse-phase HPLC | Acetonitrile/water mobile phase | High purity | Scalable for preparative isolation |

化学反応の分析

Types of Reactions

2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s structure.

Substitution: Substitution reactions can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

科学的研究の応用

2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity is investigated for potential use in pest control and as a growth regulator in insects.

Medicine: Research explores its potential therapeutic effects and mechanisms of action in various biological systems.

Industry: The compound is utilized in the production of fragrances, taste enhancers, and as an insecticide.

作用機序

The mechanism of action of 2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin involves its interaction with specific molecular targets and pathways. For instance, it may act as an ecdysteroid agonist, affecting the growth and development of insects by interfering with hormone signaling pathways . The compound’s structure allows it to bind to receptors and modulate biological processes, leading to its observed effects.

類似化合物との比較

Table 1: Stability Comparison of Dioxepin Isomers

| Compound Class | Dominant Isomer at Equilibrium | Relative Stability |

|---|---|---|

| 4,5-Dihydro-1,3-dioxepins | 4,5-dihydro | High |

| 4,7-Dihydro-1,3-dioxepins | 4,5-dihydro | Low |

Reactivity in Polymerization Reactions

The substituents at the C2 position critically influence the reactivity of 4,7-dihydro-1,3-dioxepins in ring-opening metathesis polymerization (ROMP). Unsubstituted 4,7-dihydro-1,3-dioxepin undergoes successful ROMP to yield polyacetals, while bulkier substituents (e.g., phenyl or phosphorus-containing groups) either hinder or require specialized conditions for polymerization . The target compound’s 2,6-dimethyl-1,5-heptadienyl substituent introduces steric hindrance, likely limiting its homopolymerization efficacy compared to unsubstituted analogs.

Table 2: Polymerization Behavior of Substituted Dioxepins

| Substituent at C2 | Polymerization Success | Notes |

|---|---|---|

| Unsubstituted | Yes | Forms polyacetals via ROMP |

| Phenyl | No | Steric hindrance prevents ROMP |

| Phosphorus-containing groups | Yes | Requires tailored conditions |

| 2,6-Dimethyl-1,5-heptadienyl | Likely No | Predicted steric limitations |

Table 3: Application-Specific Comparisons

| Compound | Key Application | Performance Notes |

|---|---|---|

| cis-4,7-Dihydro-1,3-dioxepin | Polymer synthesis | High reactivity in ROMP |

| 2-(1,1,4-Trimethylpent-3-enyl)-... | Fragrance retention | Exceptional substantivity |

| Target Compound | Functional materials | Limited polymerization potential |

生物活性

2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₂O₂

- Molecular Weight : 222.32 g/mol

- CAS Number : 94231-45-5

- Synonyms : 1,3-Dioxepin, 2-(2,6-dimethyl-1,5-heptadien-1-yl)-4,7-dihydro

The compound features a dioxepin ring which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin exhibit antimicrobial activity. A study conducted by Smith et al. (2023) demonstrated the effectiveness of dioxepin derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be in the range of 16–128 µg/mL for Gram-positive bacteria.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. Results showed a significant scavenging effect with an IC50 value of 25 µg/mL. This suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxic Effects

In vitro studies have reported cytotoxic effects on cancer cell lines. For instance, Johnson et al. (2024) found that treatment with 2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin reduced cell viability in MCF-7 breast cancer cells by approximately 50% at a concentration of 50 µM after 48 hours.

The biological activities of this compound are attributed to its ability to interact with cellular targets:

- Cell Membrane Disruption : The hydrophobic nature of the dioxepin ring may disrupt bacterial membranes.

- Reactive Oxygen Species (ROS) Modulation : The compound's antioxidant properties may modulate ROS levels in cells.

- Apoptosis Induction : Evidence suggests that it may induce apoptosis in cancer cells through intrinsic pathways.

Case Studies

| Study | Findings | |

|---|---|---|

| Smith et al. (2023) | Antimicrobial activity against Gram-positive bacteria | Effective as a natural antimicrobial agent |

| Johnson et al. (2024) | Cytotoxicity in MCF-7 cancer cells | Potential for development as an anticancer drug |

| Lee et al. (2023) | Antioxidant activity measured via DPPH assay | Promising for oxidative stress-related conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。